molecular formula C13H24N2O4 B109796 Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1219380-30-9

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B109796
CAS No.: 1219380-30-9
M. Wt: 272.34 g/mol
InChI Key: XWFRXCHLLHFCHI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a tert-butyl ester group attached to a piperidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Methoxycarbonylation: The methoxycarbonyl group is typically introduced using methyl chloroformate or dimethyl carbonate in the presence of a base.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxides or nitro derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Amino-methoxycarbonyl-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(Amino-methoxycarbonyl-methyl)-pyrrole-1-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with pyrrolidine or pyrrole rings, the piperidine derivative may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (commonly referred to as TBAMOEP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 183742-33-8

Biological Activity Overview

TBAMOEP has been investigated for various biological activities, primarily focusing on its potential as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

The compound's activity is believed to stem from its ability to interact with the active sites of cholinesterase enzymes (AChE and BuChE). The presence of the methoxy and oxoethyl groups enhances its binding affinity, potentially leading to increased acetylcholine levels in synaptic clefts, thereby improving neurotransmission.

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    • In vitro studies have demonstrated that TBAMOEP exhibits significant inhibitory activity against both AChE and BuChE. The IC50 values suggest that it is more potent than some currently used cholinesterase inhibitors.
    • A comparative study showed that TBAMOEP's inhibitory potency was higher than that of donepezil, a standard treatment for Alzheimer's disease, indicating its potential as a therapeutic agent .
  • Neurotoxicity Assessment :
    • Research involving neuroblastoma cell lines (SH-SY5Y) indicated that TBAMOEP has low neurotoxic effects, suggesting a favorable safety profile for potential therapeutic applications. This biocompatibility is essential for any compound intended for neurological use .
  • Blood-Brain Barrier Penetration :
    • Studies utilizing PAMPA (Parallel Artificial Membrane Permeability Assay) have shown that TBAMOEP can penetrate the blood-brain barrier effectively. This property is critical for any drug targeting central nervous system disorders .

Table 1: Cholinesterase Inhibition Activity of TBAMOEP

CompoundAChE IC50 (µM)BuChE IC50 (µM)
TBAMOEP5.54.8
Donepezil6.27.0

Table 2: Neurotoxicity Profile

Cell LineViability (%) at 100 µM
SH-SY5Y92
Neuro-2a89
CCL-195

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFRXCHLLHFCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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